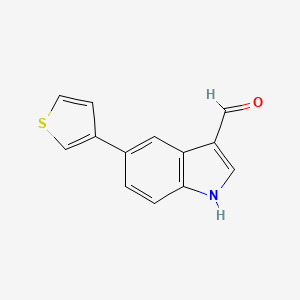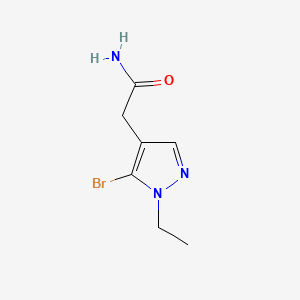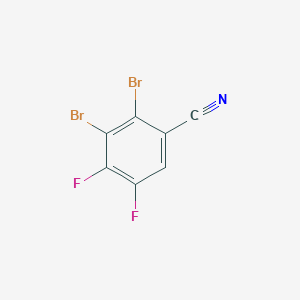
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethylquinoline with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 7-position. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolinone ring can be reduced to a quinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Ethyl-7-carboxy-2(1H)-quinolinone.
Reduction: 3-Ethyl-7-(hydroxymethyl)quinoline.
Substitution: 3-Ethyl-7-(substituted methyl)-2(1H)-quinolinone derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-7-hydroxyquinoline
- 3-Ethyl-7-methylquinoline
- 3-Ethyl-7-(methoxymethyl)-2(1H)-quinolinone
Uniqueness
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone is unique due to the presence of the hydroxymethyl group at the 7-position, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-ethyl-7-(hydroxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-2-9-6-10-4-3-8(7-14)5-11(10)13-12(9)15/h3-6,14H,2,7H2,1H3,(H,13,15) |
Clave InChI |
MSLVYAFFKQNJKM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(C=C2)CO)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


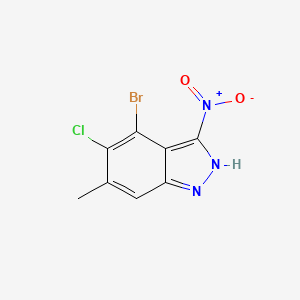
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
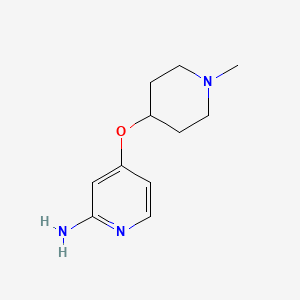
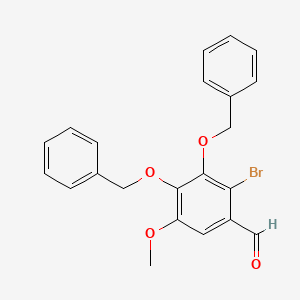
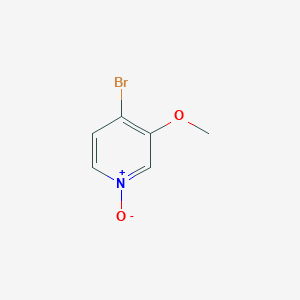

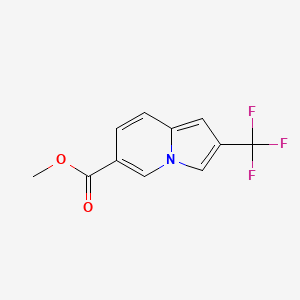
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
